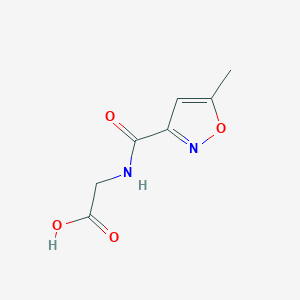

(5-Methylisoxazole-3-carbonyl)glycine

Description

Contextualization within Isoxazole-Containing Chemical Entities

The isoxazole (B147169) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural feature is found in a variety of natural products, such as ibotenic acid, and forms the core of numerous synthetic compounds with diverse pharmacological activities. nih.govwikipedia.org The isoxazole moiety is valued in medicinal chemistry for its ability to improve the physicochemical properties of a molecule and for its broad spectrum of biological targets. nih.govcapes.gov.br

Isoxazole derivatives have been successfully incorporated into a range of clinically used drugs, demonstrating their versatility. Examples include the anti-inflammatory drug valdecoxib, a COX-2 inhibitor, and several beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org Furthermore, the isoxazole ring is present in antipsychotic and anticonvulsant medications. nih.gov The development of compounds containing this heterocycle is an active area of research, with a focus on creating new therapeutic agents for cancer, infectious diseases, and inflammatory conditions. nih.govrsc.org The 3,5-dimethylisoxazole (B1293586) moiety, a close relative of the core in the title compound, has been identified as a novel acetyl-lysine bioisostere, capable of inhibiting bromodomain interactions, highlighting the potential for isoxazole derivatives to act as specific protein-protein interaction inhibitors. nih.gov

Table 1: Physicochemical Properties of Related Isoxazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 106-110 | Carboxylic acid functional group. |

| 3-Amino-5-methylisoxazole | C₄H₆N₂O | 98.10 | 59-61 | Amino functional group; an intermediate in sulfamethoxazole (B1682508) biodegradation. sigmaaldrich.comnih.gov |

| Methyl (5-methylisoxazole-3-carbonyl)glycinate | C₈H₁₀N₂O₄ | 214.18 | Not available | Methyl ester of the title compound. bldpharm.com |

| (3-Methylisoxazole-5-carbonyl)glycine | C₇H₈N₂O₄ | 196.15 | Not available | Isomeric form of the title compound. bldpharm.com |

This table presents data for compounds structurally related to (5-Methylisoxazole-3-carbonyl)glycine to provide context for its chemical properties.

Significance of the Glycine (B1666218) Motif in Ligand Design

Glycine, the simplest amino acid, plays a crucial role in the structure and function of proteins and peptides. nih.gov In the context of ligand design, the incorporation of a glycine motif can have several strategic advantages. Its small size and lack of a side chain provide conformational flexibility, allowing a ligand to adapt its shape to fit optimally within a binding site. mdpi.com This flexibility can be particularly important for achieving high affinity and selectivity.

Glycine residues are known to be important for the close packing of protein helices, especially within the transmembrane regions of membrane proteins. nih.gov The presence of glycine can facilitate helix-helix interactions and the formation of specific structural motifs. nih.gov In a broader sense, glycine and glycine-rich motifs are often found in regions of proteins that are involved in molecular interactions and can contribute to the formation of dynamic, multivalent interactions that are important for biological processes like liquid-liquid phase separation. mdpi.com Furthermore, glycine itself is a neurotransmitter and has cytoprotective and anti-inflammatory properties, which can be a desirable feature in certain therapeutic contexts. researchgate.netresearchgate.net

Overview of this compound as a Core Structural Component in Bioactive Molecules

The compound this compound represents a conjugate of the 5-methylisoxazole-3-carboxylic acid core with glycine. This combination creates a scaffold that can be further elaborated to generate a library of diverse molecules. The isoxazole ring provides a rigid, planar core that can engage in specific interactions with a target protein, while the glycine moiety offers a flexible linker and a point for further chemical modification.

The amide bond linking the isoxazole and glycine components is a common feature in many biologically active compounds and is known to be relatively stable to metabolic degradation. The carboxylic acid group of the glycine provides a handle for forming salts or for further derivatization to modulate properties such as solubility and cell permeability. While specific examples of drugs containing the exact this compound fragment are not prevalent in publicly available literature, the principles of its design are well-established in medicinal chemistry. The combination of a heterocyclic core with an amino acid is a common strategy for creating peptidomimetics and other small molecule inhibitors.

Research Scope and Objectives for the Compound's Investigation

The primary objective in studying this compound and its derivatives is to explore their potential as scaffolds for the development of new therapeutic agents. Research in this area typically focuses on several key aspects:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its analogs. This includes the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid.

Structural Biology: Investigating the three-dimensional structure of these compounds and how they interact with their biological targets. This can involve techniques such as X-ray crystallography and computational modeling.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand which chemical features are essential for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Exploration of Biological Activity: Screening the compounds against a range of biological targets to identify potential therapeutic applications. Given the known activities of isoxazole derivatives, this could include targets involved in cancer, inflammation, and infectious diseases. nih.govrsc.org

The investigation of this compound is a clear example of fragment-based drug design, where well-understood chemical motifs are combined to create novel molecules with desired biological activities.

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C7H8N2O4/c1-4-2-5(9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) |

InChI Key |

JVBZJYOFTKVVSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Molecules Featuring the 5 Methylisoxazole 3 Carbonyl Glycine Motif

Elucidation of the 5-Methylisoxazole-3-carbonyl Moiety's Contribution to Biological Activity

The 5-methylisoxazole-3-carbonyl portion of the molecule plays a crucial role in orienting the compound within the active site of target enzymes and contributes significantly to its binding affinity through various interactions.

Role as a P4 N-Cap in Peptidomimetic Inhibitors

In the context of peptidomimetic inhibitors, particularly those targeting viral proteases, the 5-methylisoxazole-3-carbonyl moiety has been effectively utilized as a P4 N-cap. nih.govrcsb.org This strategic placement at the P4 position, which is a key recognition site in many proteases, allows the isoxazole (B147169) ring to interact with the S4 subsite of the enzyme. For instance, in inhibitors of the enterovirus 71 (EV71) 3C protease, the 5-methylisoxazole-3-carbonyl N-cap is involved in a network of hydrogen bonds that are crucial for its inhibitory activity. uni-luebeck.de The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, while the carbonyl oxygen can also participate in hydrogen bonding, helping to anchor the inhibitor in the active site. uni-luebeck.de The crystal structure of human rhinovirus-C15 3C protease in complex with rupintrivir, an inhibitor containing this motif, provides a detailed view of these interactions. rcsb.org

Impact of Isoxazole Ring Substitutions on Potency

| Compound | P4 N-Cap | IC50 (µM) against EV71 3C protease |

| 1 | 5-methylisoxazole-3-carbonyl | 6.2 ± 0.6 |

| 2 | isoxazole-3-carbonyl | 7.0 ± 0.9 |

| 3 | acetyl | 9.5 ± 0.7 |

This table presents data on the inhibitory activity of different P4 N-cap analogs against the enterovirus 71 3C protease, highlighting the impact of the 5-methylisoxazole (B1293550) moiety. nih.govuni-luebeck.de

Analysis of the Glycine (B1666218) Linker's Influence on Ligand-Target Interactions

The glycine linker, while seemingly simple, provides critical flexibility and functional groups that mediate key interactions between the inhibitor and its target.

Conformational Flexibility and Spatial Orientation

Glycine, being the simplest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the molecule. nih.gov This flexibility allows the (5-Methylisoxazole-3-carbonyl)glycine motif to adopt an optimal conformation for binding within the constraints of an enzyme's active site. In longer peptide linkers, a higher glycine content is associated with increased flexibility, which can be crucial for the function of fusion proteins. nih.govresearchgate.net While the single glycine in this motif does not form a long flexible linker, its ability to adopt a wider range of dihedral angles compared to other amino acids allows for precise positioning of the isoxazole and the rest of the inhibitor molecule for optimal interaction with the target. nih.gov Theoretical studies on N-acetyl-glycine derivatives show that the glycine residue can adopt various conformations, including those that form intramolecular hydrogen bonds. rcsb.orgnih.gov This conformational adaptability is key to its role in facilitating ligand-target binding.

Intramolecular and Intermolecular Hydrogen Bonding Networks in Active Site Interactions

The intricate network of hydrogen bonds formed by the this compound motif is a defining feature of its interaction with biological targets.

Both intramolecular and intermolecular hydrogen bonds play a crucial role in the biological activity of molecules containing the this compound motif. Intramolecular hydrogen bonds can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. nih.govresearchgate.net For instance, an intramolecular hydrogen bond can form between the nitrogen of the isoxazole ring and the amide N-H of the glycine linker. uni-luebeck.de

Impact of Electronic and Steric Effects on Biological Potency and Selectivity

The biological activity of molecules incorporating the this compound core is profoundly influenced by the electronic properties and steric bulk of the substituents attached to various parts of the molecule. These modifications can modulate the compound's affinity for its biological target, as well as its pharmacokinetic profile.

Detailed research into a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives as potential antitubercular agents has provided valuable insights into these effects. acs.orgresearchgate.net In these studies, the glycine portion of the parent motif is replaced by various substituted anilines, allowing for a systematic investigation of how different electronic and steric features on the phenyl ring impact antimycobacterial activity.

The electronic nature of the substituents on the aniline (B41778) ring plays a critical role in determining the potency of these compounds. A quantitative structure-activity relationship (QSAR) analysis of a series of glycine anilide inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) revealed that substitution with electron-donating groups in the 2-, 3-, or 5-positions of the aryl rings of a 1,1-diphenylmethyl moiety on the glycine nitrogen led to small improvements in in-vitro potency. nih.gov Conversely, substitution at the 4-position did not enhance potency. nih.gov This suggests that the electronic distribution across the molecule is a key determinant of its interaction with the target enzyme. In the context of antitubercular agents, compounds with electron-withdrawing groups, such as nitro groups, on the phenyl ring have been synthesized and evaluated, contributing to the understanding of electronic influences. acs.org

Steric factors also exert a significant influence on biological activity. The size and shape of the substituents can affect the compound's ability to fit into the binding pocket of its target protein. For instance, in the series of antitubercular 5-methylisoxazole-3-carboxamides, the presence of bulky substituents on the aniline ring can either enhance or diminish activity, depending on the specific nature of the target's binding site. A 3D-QSAR study on coumarin (B35378) isoxazole sulfonamide hybrids demonstrated that steric properties, along with electrostatic fields, played a dominant role in the antibacterial activity of the compounds, with larger steric bulk generally leading to higher activity. nih.govresearchgate.net This highlights the importance of optimizing the steric features of the molecule to achieve a complementary fit with the biological target.

The following interactive table summarizes the antitubercular activity of a series of 5-methylisoxazole-3-carboxamide derivatives, illustrating the impact of different substituents on their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.

| Compound | Substituent on Aniline Ring | MIC (μM) against M. tuberculosis H37Rv |

|---|---|---|

| 1 | 4-Nitro | 6.25 |

| 2 | 2-Nitro | 6.25 |

| 3 | 4-Chloro-2-nitro | 3.125 |

| 4 | 2,4-Dinitro | 3.125 |

| 5 | Unsubstituted | >100 |

| 6 | 4-Methyl | 50 |

| 7 | 4-Chloro | 25 |

| 8 | 4-Bromo | 12.5 |

Data sourced from a study on the synthesis and evaluation of new 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents. acs.orgresearchgate.net The data illustrates that the introduction of electron-withdrawing nitro groups and halogens on the aniline ring generally leads to a significant increase in antitubercular potency compared to unsubstituted or electron-donating substituents. The position of these substituents also matters, as seen in the enhanced activity of the 2,4-dinitro and 4-chloro-2-nitro derivatives.

Mechanistic Investigations of Biological Activities Mediated by 5 Methylisoxazole 3 Carbonyl Glycine Derived Compounds

Enzyme Inhibition Mechanisms

The isoxazole (B147169) core is a key structural motif in the design of potent enzyme inhibitors. By modifying the groups attached to this heterocyclic ring, researchers can achieve high specificity and affinity for the active sites of target enzymes.

Viral Protease Inhibition: Enterovirus 71 3C Protease

Enterovirus 71 (EV71) is a significant pathogen, and its 3C protease (3Cpro) is essential for viral replication, making it a prime target for antiviral drug development. Peptidomimetic inhibitors incorporating a 5-methyl-3-isoxazole group have been investigated for their ability to block the function of this critical viral enzyme.

The substrate-binding pocket of EV71 3C protease is a well-defined cleft that accommodates specific peptide sequences. Inhibitors derived from the (5-Methylisoxazole-3-carbonyl)glycine scaffold are designed to mimic the natural substrate, thereby blocking the enzyme's catalytic activity. The S1 pocket of the protease, which is crucial for substrate recognition, invariably accommodates a Gln residue in natural cleavage sites. Inhibitors effectively target this pocket through interactions with key residues such as His161 and Thr142.

Research on EV71 3C protease inhibitors has shown that modifying this capping group can significantly impact antiviral potency. For example, in an effort to simplify synthesis, the P3 group of an existing inhibitor was replaced with a series of cinnamoyl derivatives. While this initial change led to a decrease in potency, it highlighted the importance of the groups occupying the P2-P4 region of the binding cleft. Further modifications, such as replacing an α,β-unsaturated ester at the P1' position with an aldehyde, substantially improved activity. One study noted that a compound containing a 5-methyl-3-isoxazole group (10f) showed potent enzymatic inhibition but had reduced antiviral activity compared to a similar compound with a benzene (B151609) ring, indicating the importance of the capping structure in the cellular context.

Table 1: Antiviral Activity of Selected EV71 3C Protease Inhibitors

| Compound | Description | EC₅₀ (µM) | CC₅₀ (µM) | Source |

|---|---|---|---|---|

| 8 | Contains a flexible Cbz group | 0.031 | 24 | nih.gov |

| 10f | Contains a 5-methyl-3-isoxazole group | 0.94 | >25 | nih.gov |

| 3 | Novel compound discovered via assay | 4.54 | >100 | |

Amino Acid Transporter Modulation: System xc− Antiporter Inhibition

The System xc− antiporter is a cell surface transporter that exchanges extracellular L-cystine for intracellular L-glutamate. nih.govnih.gov This process is vital for cellular antioxidant defense through the synthesis of glutathione (B108866) (GSH), but its overactivity can contribute to pathological conditions like glioblastoma by releasing excess glutamate (B1630785). nih.gov Therefore, inhibitors of System xc− are of significant therapeutic interest.

The isoxazole scaffold has proven to be a valuable starting point for developing potent inhibitors of this transporter. nih.gov While simple isoxazole derivatives like AMPA (amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) show little to no activity, structure-activity relationship (SAR) studies have revealed that introducing lipophilic groups to the isoxazole core can dramatically increase inhibitory potency. nih.govnih.gov

This suggests the presence of lipophilic domains adjacent to the substrate-binding site of the transporter. nih.gov Research has shown that a series of analogues based on amino-3-carboxy-5-methylisoxazole propionic acid (ACPA) become effective inhibitors when larger lipophilic groups, such as a naphthyl group, are added. Interestingly, as the length and lipophilicity of these substitutions increase, the mechanism of inhibition can switch from competitive to noncompetitive. nih.govresearchgate.net This finding suggests that these larger inhibitors may interact with domains on the antiporter that are distinct from but in close proximity to the substrate-binding site, potentially inducing a conformational change that blocks transport. nih.gov A homology model has been developed to help summarize these SAR findings and guide the future design of more potent and selective inhibitors. researchgate.net

Mechanisms of Substrate Analogue Interaction

Substrate analogues are molecules that structurally mimic the natural substrate of an enzyme, allowing them to bind to the enzyme's active site. This interaction can lead to competitive inhibition, where the analogue vies with the natural substrate for binding, thereby reducing the enzyme's catalytic output. In some cases, these analogues can be processed by the enzyme, acting as alternative substrates, or they can lead to mechanism-based inhibition where a reactive intermediate forms and covalently modifies the enzyme, causing irreversible inactivation.

While direct studies on this compound as a substrate analogue are not extensively detailed in the available literature, the broader class of N-(5-methyl-isoxazol-3-yl) derivatives has been investigated for such properties. For instance, a series of benzenesulfonamides incorporating the 5-methyl-isoxazol-3-yl moiety were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.gov Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibitors are used in the treatment of various conditions, including glaucoma and epilepsy.

In this study, the sulfonamide derivatives were designed to mimic the binding of the natural substrate or transition state in the enzyme's active site. Although most of the synthesized compounds showed weak to moderate inhibitory potential against the tested isoforms (hCA I, II, VII, and XII), their activity highlights the potential of the 5-methylisoxazole (B1293550) scaffold to serve as a core for designing enzyme inhibitors that function as substrate analogues. nih.gov The inhibition constants (Ki) for selected compounds against different hCA isoforms are presented below, illustrating the varied potency and selectivity that can be achieved through structural modifications.

| Compound | Target Isoform | Inhibition Constant (Ki) in μM |

| 15 | hCA I | 73.7 |

| hCA VII | 85.8 | |

| 19 | hCA II | 96.0 |

| 25 | hCA II | 87.8 |

These findings suggest that while the specific glycine (B1666218) conjugate of 5-methylisoxazole-3-carboxylic acid has not been fully characterized in this context, its structural components are amenable to the design of substrate analogue inhibitors for various enzymatic targets. nih.gov

Receptor Ligand Mechanisms

Excitatory Amino Acid Receptor Systems

Excitatory amino acid (EAA) receptors, primarily activated by the neurotransmitter glutamate, are crucial for mediating fast synaptic transmission and synaptic plasticity in the central nervous system. nih.gov These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. nih.gov Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, making EAA receptors significant therapeutic targets. nih.gov

Kainate receptors (KARs) are a subtype of iGluRs that play a distinct role in modulating neuronal excitability and synaptic transmission. nih.gov Unlike other iGluRs, KARs can be located both pre- and postsynaptically, where they can influence neurotransmitter release and the postsynaptic response to glutamate. Antagonism of KARs has been explored as a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. nih.gov

While specific antagonists for KARs have been developed, direct studies evaluating this compound derivatives as KAR antagonists are limited in the public domain. However, the structural features of this compound class are of interest. The isoxazole ring is a well-known bioisostere for the carboxylate group of glutamate, and it is a core component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the namesake agonist for another iGluR subtype that is structurally related to KARs. nih.gov The presence of the glycine tail further provides a peptide-like character, a feature seen in some classes of EAA receptor ligands. Knowledge of differences in KAR subunit expression between species, such as in astrocytes and oligodendrocytes, can aid in understanding the potential effects of selective antagonists on glutamate excitotoxicity. nih.gov

Metabotropic glutamate receptors (mGluRs) are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. nih.gov Unlike iGluRs, mGluRs modulate synaptic activity more slowly and have been implicated in a variety of neurological and psychiatric disorders. nih.gov Their modulation, either through antagonism of Group I (mGluR1 and mGluR5) or agonism of Group II (mGluR2 and mGluR3) and Group III receptors, is a promising therapeutic avenue. nih.gov

The phenylglycine derivatives were among the first selective antagonists for mGluRs to be described. nih.gov Although this compound is not a direct analogue, the presence of an aromatic-like ring (isoxazole) and a glycine moiety suggests a potential for interaction with the glutamate binding site of mGluRs. The activity of mGluRs can be manipulated by ligands that bind to either the orthosteric site, where glutamate binds, or allosteric sites, which offer greater subtype selectivity. nih.gov For example, the activation of mGluR5, a Group I receptor, is important for the function of glial cells like astrocytes and microglia. nih.gov Given the structural similarities to known mGluR ligands, derivatives of this compound represent a class of compounds that could potentially be developed as modulators of mGluR activity, though specific research in this area is needed.

Immunomodulatory Mechanisms

Cellular Proliferation Inhibition (e.g., Lymphocyte, Peripheral Blood Mononuclear Cells)

Beyond the central nervous system, isoxazole derivatives have demonstrated significant immunomodulatory effects. Specifically, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, a compound structurally related to the this compound backbone, have been shown to influence immune cell function.

Studies have revealed that certain N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) can inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.gov This antiproliferative effect points to an immunosuppressive potential. For example, the compound 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) exhibited inhibitory activity in lymphocyte proliferation tests. researchgate.net

Cytokine Production Modulation (e.g., Tumor Necrosis Factor-alpha)

The modulation of cytokine production is a key mechanism through which immunomodulatory agents exert their effects. Research into isoxazole derivatives has revealed their potential to influence the production of critical cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). While direct studies on this compound are limited, investigations into structurally related compounds provide valuable insights. For instance, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides identified that the compound 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) exhibited an inhibitory effect on the production of TNF-α. mdpi.com This suggests that the isoxazole scaffold, a core component of this compound, can be derivatized to create compounds with specific cytokine-modulating properties. The ability to suppress pro-inflammatory cytokines like TNF-α is a significant finding, as excessive production of this cytokine is implicated in the pathogenesis of various inflammatory and autoimmune diseases.

Induction of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a crucial process in the elimination of cancerous or infected cells. Several studies have highlighted the potential of isoxazole derivatives to trigger apoptotic pathways in various cell lines. The isoxazole-carboxamide structure, in particular, has been a focus of research in this area.

Derivatives of isoxazole have been shown to induce apoptosis through the activation of caspases, which are a family of proteases essential for the execution of apoptosis. nih.gov For example, a potent isoxazole derivative has been observed to induce apoptosis by activating caspase-3/7, leading to cell cycle arrest in the G2/M phase in cancer cells. nih.gov Furthermore, research on isoxazole-carboxamide derivatives has demonstrated their ability to induce apoptosis in human metastatic melanoma and lung adenocarcinoma cells. nih.gov These findings underscore the potential of the isoxazole-carboxamide scaffold as a basis for the development of new therapeutic agents that can selectively eliminate pathological cells through the induction of apoptosis. The anti-fibrotic agents also induce apoptosis through various regulatory pathways, including the mitochondrial-induced apoptosis members of the bax and bcl-2 families, and phosphorylated mitogen-activated protein kinases. nih.gov

Influence on Humoral and Cellular Immune Responses

The immune system is a complex network of cells and molecules that defend the body against pathogens and other foreign substances. It is broadly divided into humoral immunity, mediated by antibodies produced by B lymphocytes, and cellular immunity, mediated by T lymphocytes. Isoxazole derivatives have been extensively studied for their ability to modulate both arms of the immune system.

Research has shown that isoxazole derivatives can exhibit a wide range of immunomodulatory activities, from immunosuppressive to immunostimulatory, depending on their specific chemical structure. nih.gov For example, certain 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes have been found to possess suppressive effects on both humoral and cellular immune responses in mice. nih.gov In contrast, other isoxazole derivatives have been shown to stimulate the immune system. One such derivative, RM-11, potently stimulated both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice. mdpi.com The differential effects of these compounds highlight the potential for fine-tuning the immunological activity of isoxazole derivatives through chemical modification. This adaptability makes them promising candidates for the development of therapies for a variety of conditions, including autoimmune diseases, infections, and cancer.

Antimicrobial Action Mechanisms

The isoxazole ring is a key pharmacophore in a number of antimicrobial agents. The following sections detail the specific antimicrobial activities of this compound-derived compounds.

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant strains necessitates the development of new antitubercular agents. Isoxazole-3-carboxamides have emerged as a promising class of compounds with potent activity against M. tuberculosis. nih.gov

A number of 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. benthamdirect.com Several of these compounds exhibited significant activity, with minimum inhibitory concentrations (MIC) in the low micromolar range. benthamdirect.com The activity of these compounds is often attributed to their ability to inhibit key mycobacterial enzymes. For instance, an isoxazole derivative has been identified as an inhibitor of FadD32, a fatty acyl-AMP ligase that is essential for mycolic acid synthesis in M. tuberculosis. nih.govacs.org

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µM) benthamdirect.com |

|---|---|

| 9 | 6.25 |

| 10 | 3.125 |

| 13 | 6.25 |

| 14 | 3.125 |

Broad-Spectrum Antibacterial Efficacy

In addition to their antitubercular activity, isoxazole derivatives have also demonstrated efficacy against a range of other bacterial pathogens. The isoxazole carboxamide scaffold has been investigated for its broad-spectrum antibacterial potential.

Studies have evaluated the in vitro antibacterial activity of newly synthesized isoxazole carboxamide derivatives against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For example, certain derivatives have shown significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scholarsresearchlibrary.comresearchgate.net The hybridization of the isoxazole nucleus with other heterocyclic motifs, such as triazole, has also been explored as a strategy to enhance antibacterial activity. mdpi.comnih.gov One such hybrid compound exhibited a powerful antibacterial effect against E. coli and Pseudomonas aeruginosa. mdpi.com

Computational and Theoretical Approaches in the Study of 5 Methylisoxazole 3 Carbonyl Glycine

Molecular Docking and Binding Affinity Predictions

There is no published data on the molecular docking of (5-Methylisoxazole-3-carbonyl)glycine to any specific protein targets. Consequently, information regarding its binding affinity, ligand-protein interaction profiles, or the rational design of its derivatives based on these methods is not available.

Ligand-Protein Interaction Profiling

No studies detailing the specific interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic contacts, between this compound and any protein binding sites have been found.

Rational Design of Derivatives

Without a foundational molecular docking study, there are no subsequent reports on the rational design of derivatives of this compound aimed at improving binding affinity or other pharmacological properties.

Quantum Chemical Calculations and Electronic Structure Analysis

Specific quantum chemical calculations for this compound have not been reported. Such studies are essential for understanding the electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

There is no available data on the HOMO-LUMO energy levels or the energy gap for this compound. This information is crucial for assessing its chemical reactivity and kinetic stability.

Electrostatic Potential Surface Mapping

An electrostatic potential surface map for this compound, which would identify the electron-rich and electron-deficient regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been published.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

No molecular dynamics simulation studies for this compound are present in the scientific literature. These simulations would provide insight into the molecule's conformational flexibility, its behavior in a biological environment (like in solution or near a membrane), and the dynamic nature of its interactions with potential binding partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel or untested compounds.

For the isoxazole (B147169) class of compounds, 3D-QSAR studies have been successfully employed to elucidate the structural requirements for their biological activities. nih.gov For instance, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models, which demonstrated strong predictive ability with high q² and r² values, revealed that modifications to the substituents on the isoxazole ring significantly influence the agonistic activity. nih.gov

A hypothetical QSAR study on a series of this compound analogs could involve the generation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model could pinpoint which structural modifications to the methyl group, the isoxazole ring, or the glycine (B1666218) moiety are likely to enhance the desired biological activity.

Table 1: Key Statistical Parameters in a Representative 3D-QSAR Study of Isoxazole Derivatives nih.gov

| Parameter | CoMFA | CoMSIA | Description |

| q² | 0.664 | 0.706 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| r² | 0.960 | 0.969 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| r²_pred | 0.872 | 0.866 | Predictive r² for the external test set, confirming the model's predictive power. |

This table is based on a 3D-QSAR study of isoxazole derivatives as FXR agonists and serves as an example of the statistical validation of such models. nih.gov

The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new derivatives of this compound with improved potency and selectivity.

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

For a compound like this compound, a virtual screening campaign could be initiated if a potential biological target is identified. For example, if it is hypothesized to be an inhibitor of a particular enzyme, the three-dimensional structure of that enzyme could be used to screen for compounds with complementary shapes and chemical properties. Docking-based virtual screening, a common approach, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method was successfully used to identify 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as novel HIF-2α agonists. nih.gov

Once a hit compound is identified through virtual screening or experimental assays, lead optimization strategies are employed to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods play a crucial role in this phase. For instance, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the interaction and the key residues involved in binding. nih.gov This information can guide the rational design of new analogs with enhanced binding affinity.

A study on isoxazole derivatives as inhibitors of carbonic anhydrase combined molecular docking with MD simulations and free energy calculations to understand the binding mechanisms and rationalize the inhibitory profiles of the synthesized compounds. acs.orgresearchgate.net This integrated computational approach supported the in vitro experimental results and provided a framework for designing more effective inhibitors. acs.orgresearchgate.net

Table 2: Illustrative In Silico Screening and Lead Optimization Workflow for an Isoxazole Derivative

| Step | Description | Computational Tools/Methods |

| 1. Target Identification | Identifying the biological target of interest for this compound. | Bioinformatics databases, literature mining. |

| 2. Virtual Screening | Screening a virtual library of compounds against the target's binding site. | Molecular docking software (e.g., AutoDock, MOE). acs.org |

| 3. Hit Identification | Selecting promising compounds based on docking scores and binding poses. | Analysis of docking results, visual inspection. |

| 4. Lead Optimization | Modifying the hit compound to improve its properties. | 3D-QSAR, molecular dynamics simulations, free energy calculations. nih.govacs.org |

| 5. ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties. | In silico ADME/T prediction tools. ukaazpublications.com |

This workflow demonstrates how computational chemistry can be systematically applied to discover and refine novel drug candidates based on the this compound scaffold.

Future Research Directions and Translational Perspectives for 5 Methylisoxazole 3 Carbonyl Glycine in Academic Investigation

Development of Advanced Synthetic Routes for Complex Analogues

The exploration of the therapeutic potential of (5-Methylisoxazole-3-carbonyl)glycine is intrinsically linked to the ability to synthesize a diverse library of analogues. While classical methods for isoxazole (B147169) synthesis are well-established, future research should focus on the development and application of more advanced and efficient synthetic strategies. rsc.orgnih.govsciensage.info

Key areas for development include:

Transition Metal-Catalyzed Cycloadditions: These reactions offer a powerful tool for the regioselective synthesis of complex isoxazole derivatives with high efficiency. rsc.orgrsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be crucial for sustainable and scalable synthesis. rsc.orgresearchgate.net Methodologies such as microwave-assisted and ultrasound-promoted synthesis can significantly enhance reaction rates and yields. researchgate.netsciensage.info

Regioselective Functionalization: Developing methods for the precise functionalization of the isoxazole ring will enable the systematic exploration of structure-activity relationships (SAR). rsc.orgrsc.org This includes late-stage functionalization to rapidly diversify lead compounds.

Multi-component Reactions: Strategies like the Passerini or Ugi reactions could be employed to introduce complexity and diversity in a single synthetic step, accelerating the discovery of novel analogues. nih.gov

By embracing these advanced synthetic routes, researchers can efficiently generate a wide range of analogues of this compound, which is essential for optimizing its biological activity and pharmacokinetic properties.

Identification of Novel Biological Targets and Potential Therapeutic Applications

The isoxazole core is associated with a broad spectrum of biological activities, suggesting that this compound and its analogues could interact with a variety of biological targets. nih.govresearchgate.net A systematic investigation into these potential targets is a critical future research direction.

Initial screening efforts could focus on targets where other isoxazole-containing compounds have shown activity. Based on existing research on isoxazole derivatives, potential therapeutic areas and biological targets to investigate for this compound analogues include:

Anti-inflammatory Activity: Targeting enzymes such as Cyclooxygenase-1 (COX-1) and COX-2. nih.govmdpi.com

Anticancer Activity: Investigating effects on various cancer cell lines and specific targets like the androgen receptor or sPLA2 inhibitors. nih.govnih.gov

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi. nih.govijcrt.org

Neurological Disorders: Exploring potential as anticonvulsant or neuroprotective agents. nih.govnih.gov

Immunomodulatory Effects: Assessing the ability to modulate immune responses, including Toll-like receptor 8 (TLR8) antagonism. nih.govnih.gov

The following interactive data table summarizes some of the known biological activities of various isoxazole derivatives, which can guide the exploration of this compound's potential applications.

| Therapeutic Area | Potential Biological Target/Activity | Reference |

| Anti-inflammatory | COX-1/COX-2 inhibition | nih.govresearchgate.net |

| Anticancer | Cytotoxicity against various cancer cell lines, sPLA2 inhibition, Androgen receptor signaling | nih.govnih.gov |

| Antimicrobial | Antibacterial and antifungal activity | nih.govijcrt.org |

| Neurological Disorders | Anticonvulsant, Neuroprotective effects | nih.govnih.gov |

| Immunomodulation | Immunosuppressive, Immunostimulatory, TLR8 antagonism | nih.govmdpi.comnih.gov |

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of multi-omics approaches is indispensable. nih.govnih.gov These high-throughput techniques can provide a comprehensive view of the molecular changes induced by the compound within a biological system.

Future research should incorporate:

Genomics and Transcriptomics: To identify changes in gene and RNA expression profiles upon treatment with the compound, revealing potential pathways and targets. nih.govmanchester.ac.uk

Proteomics: To analyze alterations in protein expression and post-translational modifications, offering insights into the downstream effects of target engagement. nih.gov

Metabolomics: To profile changes in the cellular metabolome, which can elucidate the compound's impact on metabolic pathways and provide a direct readout of its physiological effects. researchgate.netmdpi.com

By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover novel therapeutic applications. nih.gov

Application in Chemical Probes for Biological Systems

The structural features of this compound make it a suitable scaffold for the development of chemical probes. These tools are essential for identifying and validating biological targets and for studying their function in complex biological systems.

Future work in this area should focus on:

Design and Synthesis of Tagged Analogues: Incorporating reporter tags such as fluorescent dyes, biotin, or photo-affinity labels into the structure of this compound.

Target Identification and Validation: Using these chemical probes in techniques like affinity chromatography or activity-based protein profiling to isolate and identify the specific cellular proteins that interact with the compound.

Imaging and Localization Studies: Employing fluorescently labeled probes to visualize the subcellular localization of the compound and its targets within living cells.

The development of such chemical probes will be instrumental in definitively identifying the molecular targets of this compound and in dissecting the biological pathways it modulates.

Collaborative Research Frameworks for Drug Discovery

The journey from a promising chemical compound to a clinically approved drug is a long and resource-intensive process. For a specific molecule like this compound, establishing collaborative research frameworks will be crucial for accelerating its development.

Future efforts should be directed towards:

Interdisciplinary Collaborations: Fostering partnerships between synthetic chemists, biologists, pharmacologists, and computational scientists to leverage diverse expertise.

Public-Private Partnerships: Engaging with pharmaceutical companies and biotechnology firms to access resources for high-throughput screening, preclinical development, and clinical trials. chemscene.com

Open Science Initiatives: Sharing data and research findings through open platforms to stimulate broader scientific inquiry and avoid duplication of effort.

Such collaborative models will create a synergistic environment for the comprehensive investigation of this compound and its analogues, maximizing the potential for its translation into a valuable therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.